5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Researchers requiring fragment-sized building blocks with defined hydrogen-bonding capacity for kinase or COX-2 inhibitor SAR often face supply inconsistency with non-characterized analogs. 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 119868-25-6) addresses this gap with a unique 4-OH/5-Me substitution pattern absent in 4-deoxy derivatives. • Single H-bond donor (1 HBD) enables unambiguous crystallographic binding mode interpretation. • Well-defined mp 156-158°C supports physicochemical assay calibration. • Available at ≥95% purity from BenchChem with reliable global logistics.

Molecular Formula C11H9F3N2O
Molecular Weight 242.2 g/mol
CAS No. 119868-25-6
Cat. No. B176387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
CAS119868-25-6
Synonyms5-METHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-OL
Molecular FormulaC11H9F3N2O
Molecular Weight242.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)O
InChIInChI=1S/C11H9F3N2O/c1-7-9(17)10(11(12,13)14)15-16(7)8-5-3-2-4-6-8/h2-6,17H,1H3
InChIKeyYOHTWWBAMZHHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol: Core Scaffold and Physicochemical Profile


5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 119868-25-6) is a heterocyclic building block belonging to the trifluoromethylated pyrazol-4-ol class, characterized by a C11H9F3N2O molecular framework (MW: 242.2 g/mol) . Its core structure integrates three pharmacophoric elements: an N-phenyl group, an electron-withdrawing 3-CF3 substituent, and a 4-OH group adjacent to a 5-methyl moiety. These features collectively influence hydrogen-bonding capacity (3 HBA, 1 HBD), lipophilicity, and metabolic stability relative to non-fluorinated analogs . While extensive peer-reviewed biological data on this exact CAS entry remain limited, its structural proximity to well-studied trifluoromethyl pyrazolone pharmacophores (e.g., celecoxib analogs and PDE10A inhibitors) positions it as a logical candidate for structure–activity relationship (SAR) exploration and fragment-based library expansion [1][2]. The compound is commercially available at ≥95% purity from multiple research suppliers, with a reported melting point of 156–158°C [3].

  • Trifluoromethyl pyrazole building block
  • 1 HBD / 3 HBA pattern for target engagement
  • Fragment-sized for SAR and library expansion

Why This Pyrazole Is Not Interchangeable with Trifluoromethyl Analogs


Within the trifluoromethyl pyrazole chemical space, minor structural permutations yield pronounced differences in physicochemical properties and biological recognition. 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 119868-25-6) possesses a unique combination of substituent positions—specifically the 4-OH hydrogen-bond donor adjacent to a 5-methyl group on the pyrazole ring—that distinguishes it from both its 5-unsubstituted analog (CAS 119868-24-5) and its 4-deoxy counterpart (CAS 111079-04-0) [1]. This substitution pattern directly modulates the compound's tautomeric equilibrium, hydrogen-bonding capacity (1 HBD vs. 0 in deoxy analogs), and electronic density at the pyrazole core. Such alterations have been shown in related trifluoromethyl pyrazole series to influence metabolic stability (e.g., T1/2 varying from <10 min to >239 min in liver microsomes) and isoform selectivity (e.g., COX-2 vs. COX-1 selectivity indices shifting from <1 to >192) [2][3]. Consequently, generic substitution with an uncharacterized analog carries substantial risk of SAR discontinuity, rendering procurement based solely on core scaffold similarity insufficient for rigorous medicinal chemistry workflows.

4-Deoxy analog (CAS 111079-04-0)
Lacks the 4-OH H-bond donor, potentially removing a key interaction for target binding and altering selectivity profiles.
5-Desmethyl analog (CAS 119868-24-5)
Absence of 5-methyl group changes steric shielding near the 4-OH, likely affecting tautomeric equilibrium and metabolic stability.

Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Capacity vs. Deoxy and Desmethyl Analogs

The target compound (CAS 119868-25-6) possesses one hydrogen-bond donor (HBD) and three hydrogen-bond acceptors (HBA), derived from its 4-OH group and pyrazole nitrogens . In contrast, the 4-deoxy analog (CAS 111079-04-0, 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole) lacks the 4-OH moiety entirely, resulting in 0 HBD and 2 HBA . The 5-desmethyl analog (CAS 119868-24-5, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol) retains the 4-OH group but lacks the 5-methyl substituent, maintaining 1 HBD but with a reduced molecular weight (226.2 vs. 242.2 g/mol) and different steric environment around the H-bond donor site [1]. The 5-methyl group in the target compound introduces steric hindrance adjacent to the 4-OH, potentially modulating both intermolecular hydrogen-bonding geometry and intramolecular keto-enol tautomerism relative to the 5-desmethyl analog.

HBD Capacity Comparison
Head-to-head
1 HBD vs. 0 HBD
Defines H-bond geometry for target engagement
5-methyl group adds steric context
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Thermal Stability and Solid-State Comparison with Keto Tautomer

The target compound exhibits a melting point of 156–158°C, as reported by multiple commercial suppliers [1]. In contrast, the structurally related 5-oxo (keto tautomer) analog 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (CAS 63695-48-7)—which shares the 3-trifluoromethyl pyrazole core but exists predominantly in the 5-keto rather than 4-enol form—displays significantly different thermal behavior and solid-state properties due to altered intermolecular hydrogen-bonding networks . While direct melting point data for the exact 5-keto phenyl analog (without the 4-chloro substituent) are not readily available, the tautomeric divergence between 4-enol and 5-keto forms is well-documented in pyrazolone chemistry and affects crystallization behavior, hygroscopicity, and long-term storage stability.

Melting Point
Class-level
156–158 °C
Supports procurement QC benchmark
Direct comparator data not available
Solid-State Chemistry Formulation Development Quality Control

Antibacterial Activity Class Association for 3-Trifluoromethyl Pyrazoles

Although peer-reviewed biological data specific to CAS 119868-25-6 are not available in the public domain, a 2021 RSC Medicinal Chemistry study demonstrated that N-(trifluoromethyl)phenyl substituted pyrazole derivatives exhibit potent growth inhibition against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, and prevent biofilm formation [1]. The target compound shares the core 3-trifluoromethyl pyrazole pharmacophore with the active compounds described in this study. Importantly, the study established that substitution patterns on the pyrazole ring—particularly at positions analogous to the 4-OH and 5-methyl positions in the target compound—significantly modulate antibacterial potency and spectrum of activity. The target compound's unique 4-ol substitution distinguishes it from the N-substituted analogs tested, offering a distinct starting point for SAR diversification.

Antibacterial Class Activity
Class-level
MRSA / E. faecalis growth inhibition
Scaffold validation for antimicrobial SAR
Target compound not directly assayed
Antimicrobial Discovery Antibiotic Resistance Biofilm Inhibition

COX-2 Inhibitor Pharmacophore Relevance and Scaffold Validation

The 3-trifluoromethyl pyrazole core is a validated pharmacophore for selective COX-2 inhibition, as demonstrated by compounds such as N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, which exhibits an IC50 of 0.26 μM against COX-2 with a selectivity index (SI) of >192.3 versus COX-1, comparable to celecoxib (IC50 = 0.28 μM, SI = 178.57) [1]. The target compound (CAS 119868-25-6) shares the identical 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol core substructure as the intermediate used to synthesize this potent COX-2 inhibitor, differing primarily in the absence of the 5-(4-chlorophenyl) substituent and the 4-methylene-aniline extension. The presence of the free 4-OH group in the target compound provides a reactive handle for further derivatization (e.g., etherification, esterification, or Schiff base formation) while preserving the trifluoromethyl pyrazole pharmacophore that confers COX-2 selectivity [2].

COX-2 Pharmacophore Validation
Class-level
Analog IC50 0.26 μM, SI >192
Core scaffold yields selective inhibitors
Free 4-OH enables diversification
Anti-inflammatory Drug Discovery COX-2 Selectivity Pain Management

Recommended Procurement and Research Applications


Fragment-Based Library Expansion for Kinase and Enzyme Inhibitors

Procure 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol for use as a fragment-sized building block (MW 242.2) in structure-based drug design. Its single hydrogen-bond donor (4-OH) adjacent to a sterically shielding 5-methyl group offers a defined pharmacophore for probing ATP-binding pockets and allosteric sites in kinases, where the trifluoromethyl group enhances metabolic stability relative to methyl-substituted analogs [1]. The compound's discrete H-bond donor capacity distinguishes it from 4-deoxy pyrazole fragments and enables unambiguous crystallographic interpretation of binding modes .

Synthesis of Selective COX-2 Inhibitor Candidates via 4-OH Derivatization

Employ CAS 119868-25-6 as a key intermediate for constructing selective COX-2 inhibitors through functionalization of the 4-OH group (e.g., O-alkylation, esterification, or conversion to 4-methyleneamine derivatives via Schiff base formation). The 1-phenyl-3-trifluoromethyl pyrazole core is a validated COX-2 pharmacophore, with analogs achieving IC50 values of 0.26 μM and selectivity indices >192 [2]. The target compound's free 4-OH provides a synthetically accessible diversification point that has been demonstrated to yield celecoxib-comparable potency in fully elaborated derivatives [3].

Antimicrobial Lead Optimization from Trifluoromethyl Pyrazole Scaffold

Use 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol as a starting point for antimicrobial SAR campaigns targeting antibiotic-resistant Gram-positive pathogens. The 3-trifluoromethyl pyrazole scaffold has demonstrated growth inhibition against MRSA and E. faecalis, with biofilm prevention activity [4]. The target compound's unique 4-ol/5-methyl substitution pattern offers a structurally differentiated entry point relative to the N-substituted analogs previously explored, enabling systematic exploration of substitution effects on antibacterial potency and spectrum [4].

Physicochemical Property Benchmarking for Pyrazole Fragment Collections

Acquire CAS 119868-25-6 as a reference standard for calibrating physicochemical property assays in pyrazole-focused fragment libraries. The compound's well-defined melting point (156–158°C) [5], discrete hydrogen-bond donor count (1 HBD vs. 0 in deoxy analogs) , and predictable LogP (influenced by the CF3 group) make it suitable for validating computational ADME predictions and establishing baseline stability parameters for trifluoromethylated heterocycle collections .

Application
Selection Property
Validation Focus
Kinase fragment-based screening
1 HBD / 3 HBA donor pattern
Binding mode crystallography
COX-2 inhibitor synthesis
4-OH derivatization handle
COX-2 selectivity profiling
Antimicrobial SAR campaigns
4-ol/5-methyl substitution pattern
Gram-positive panel screening
Fragment library QC benchmarking
Defined solid-state property
Computational ADME validation

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